![molecular formula C13H10ClN3O4S B2974188 [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 874977-47-6](/img/structure/B2974188.png)

[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

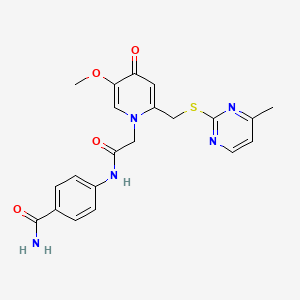

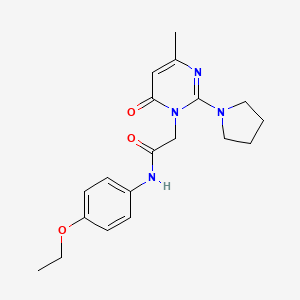

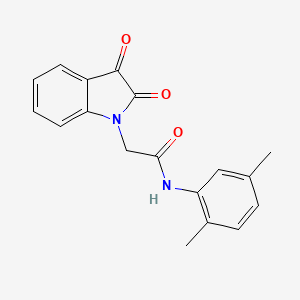

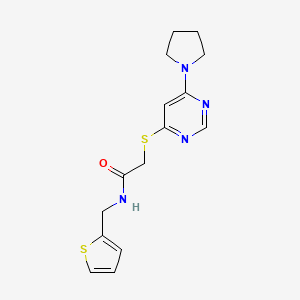

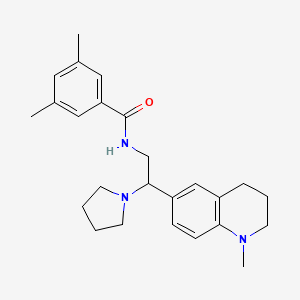

“[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound with a sulfur atom . The compound also includes a pyridine moiety, which is present in a wide range of both naturally occurring and synthetic bioactive compounds .

Synthesis Analysis

The synthesis of such compounds often involves reactions with various nucleophiles and electrophiles . For example, a green one-pot method for efficient synthesis of 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives was developed, based on stirring of various aldehydes and malononitrile with tetrachlorosilane and zinc chloride under solvent-free conditions at room temperature .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a thiophen-2-yl group, which is a thiophene ring with a substituent at the 2-position . The carbamoyl group indicates the presence of a carbonyl (C=O) and an amine (NH2) group . The 6-chloropyridine-3-carboxylate part of the molecule indicates a pyridine ring with a chlorine atom at the 6-position and a carboxylate group at the 3-position .Chemical Reactions Analysis

The compound, due to its functional groups, can participate in a variety of chemical reactions. For instance, the carbamoyl group can undergo reactions typical of amines and carbonyl compounds . The pyridine ring can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 363.4 g/mol and an exact mass of 363.08889182 g/mol . It has a topological polar surface area of 160 Ų and a water solubility of 3.3 µg/mL . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 .Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis of novel heterocyclic compounds incorporating selenium for dyeing polyester fibers demonstrates the versatility of thiophene derivatives in material science. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities, suggesting their utility in creating biologically active fabrics for various applications (Khalifa et al., 2015).

Research on the complexation of disperse dyes derived from thiophene with metals such as Cu, Co, and Zn has shown their application in dyeing polyester and nylon fabrics. These studies highlight the chemical versatility and application of thiophene derivatives in textile engineering, demonstrating their good levelness and fastness properties (Abolude et al., 2021).

Anticancer and Antimicrobial Agents

Novel heterocyclic disperse dyes with a thiophene moiety have been synthesized for dyeing polyester fibers, showing potential in medical textiles due to their very good wash, perspiration, sublimation, and rub fastness ratings, although with poor photostability. This suggests the importance of thiophene derivatives in creating functional fabrics with potential antimicrobial properties (Iyun et al., 2015).

The study on microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives highlights the importance of efficient synthetic methods for creating thiophene-based compounds that can have applications in pharmaceuticals and materials science (Hesse et al., 2007).

Molecular Docking and Synthesis for Drug Development

- The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents showcase the potential of combining thiophene derivatives with other heterocyclic structures to create compounds with significant biological activities. These compounds have shown efficacy against a range of cancer cell lines and pathogenic microorganisms, indicating their potential in drug development (Katariya et al., 2021).

Orientations Futures

The future directions for research on this compound could include further exploration of its therapeutic properties, given the wide range of biological activities reported for compounds containing a thiophene ring and a pyridine moiety . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Propriétés

IUPAC Name |

[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O4S/c14-9-2-1-7(5-16-9)13(20)21-6-10(18)17-12-8(11(15)19)3-4-22-12/h1-5H,6H2,(H2,15,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXFGRBBUSEMKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)OCC(=O)NC2=C(C=CS2)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4',5-difluoro-[1,1'-biphenyl]-2-yl}sulfamoyl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2974106.png)

![4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic Acid](/img/structure/B2974113.png)

![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974120.png)

![N-(3,5-dimethylphenyl)-N-[(2,5-dimethylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2974122.png)

![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2974125.png)

![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2974126.png)